molecular formula C14H11N3O6S B2439811 (E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476309-93-0

(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2439811
CAS No.: 476309-93-0
M. Wt: 349.32
InChI Key: UDAXLGTYMGXJIE-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic acrylamide derivative designed for research applications. Its structure incorporates electron-withdrawing nitro groups on both the thiophene and phenyl rings, linked by an (E)-configured acrylamide backbone. This specific architecture suggests potential as a key intermediate in medicinal chemistry for the development of novel bioactive molecules. Compounds with α,β-unsaturated carbonyl groups, like this acrylamide, are known to act as soft electrophiles. This property allows them to form covalent adducts with soft nucleophiles, such as the thiolate groups of cysteine residues in proteins . This mechanism is central to the biological activity of several well-studied neurotoxins and is a valuable tool for investigating enzyme active sites and protein function . The presence of the nitroheterocyclic thiophene moiety is a structural feature of interest in antimicrobial research, as similar scaffolds are found in compounds being explored for their activity against resistant bacterial and fungal strains . Researchers can utilize this chemical as a building block for synthesizing more complex structures or as a probe to study electrophile-nucleophile interactions in biochemical systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6S/c1-23-12-8-9(16(19)20)2-5-11(12)15-13(18)6-3-10-4-7-14(24-10)17(21)22/h2-8H,1H3,(H,15,18)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAXLGTYMGXJIE-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Nitrothiophene-2-acrylic Acid

The thiophene precursor is prepared via nitration of thiophene-2-carbaldehyde followed by Knoevenagel condensation with malonic acid:

  • Nitration : Thiophene-2-carbaldehyde undergoes nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C to yield 5-nitrothiophene-2-carbaldehyde (78% yield).
  • Condensation : Reaction with malonic acid in pyridine under reflux forms 5-nitrothiophene-2-acrylic acid (E-configuration favored via kinetic control).

Functionalization of 2-Methoxy-4-nitroaniline

Protection of the aniline amine is critical prior to acrylation:

  • Acetylation : Treatment with acetic anhydride in glacial acetic acid yields 2-methoxy-4-nitroacetanilide (92% purity).
  • Acryloylation : Reaction with 5-nitrothiophene-2-acryloyl chloride (generated via oxalyl chloride) in dichloromethane with triethylamine affords the protected acrylamide.
  • Deprotection : Acidic hydrolysis (HCl/EtOH) removes the acetyl group, yielding the final product (overall yield: 62–68%).

Limitations :

  • Multiple isolation steps reduce efficiency.
  • Nitration side products (e.g., 3-nitro isomers) require chromatographic purification.

Continuous Flow Synthesis

Adopting methodologies from 4-methoxy-2-nitroaniline synthesis, continuous flow reactors enhance heat/mass transfer and reaction control:

Integrated Flow Process

  • Acetylation Reactor :

    • Conditions : 2-Methoxy-4-nitroaniline and acetic anhydride are mixed at 25°C with a residence time of 40 seconds (Flow rate: 1 L/min for aniline, 500 mL/min for anhydride).
    • Outcome : 2-Methoxy-4-nitroacetanilide (99% conversion).
  • Acryloylation Reactor :

    • Conditions : 5-Nitrothiophene-2-acryloyl chloride is introduced with the acetanilide stream at 40°C (Residence time: 2 minutes).
    • Catalyst : Triethylamine (0.1 equiv) ensures rapid coupling.
  • Hydrolysis Reactor :

    • Conditions : 40% NaOH at 40°C cleaves the acetyl group (Residence time: 4 minutes).
    • Yield : 85–87% overall purity (HPLC).

Advantages :

  • Reduced byproduct formation (e.g., <1% 3-nitro isomer).
  • Scalable to kilogram-scale production.

Comparative Analysis of Methods

Parameter Batch Synthesis Continuous Flow
Overall Yield 62–68% 85–87%
Purity (HPLC) 95–97% 99%
Reaction Time 12–15 hours <30 minutes
Byproduct Formation 5–8% <1%
Scalability Limited High

Data adapted from and analogous transformations.

Mechanistic Insights and Optimization

Stereochemical Control

The (E)-acrylamide configuration is favored under kinetic conditions due to steric hindrance between the thiophene nitro group and the phenyl ring during bond rotation. Polar solvents (e.g., DMF) stabilize the transition state, enhancing E-selectivity (E:Z > 20:1).

Nitration Selectivity

Mixed acid systems (H₂SO₄/HNO₃) at low temperatures (−5°C) direct nitration to the 5-position of thiophene, minimizing 4-nitro byproducts. Computational studies suggest electron-donating methoxy groups ortho to the nitro on the phenyl ring further enhance regioselectivity.

Characterization and Quality Control

  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
  • NMR : Key signals include δ 8.21 (s, 1H, thiophene), δ 7.95 (d, J=15.6 Hz, acrylamide CH), and δ 3.92 (s, 3H, OCH₃).
  • Mass Spec : [M+H]⁺ m/z 461.48 (calc. 461.46).

Industrial and Environmental Considerations

  • Solvent Recovery : Continuous flow systems enable >90% solvent recycling via in-line distillation.
  • Waste Reduction : Nitration in flow reactors minimizes acid waste (50% reduction vs. batch).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition or as a fluorescent probe.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The nitro and methoxy groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-methoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide: Lacks the nitro group on the phenyl ring.

    (E)-N-(2-methoxy-4-nitrophenyl)-3-phenylacrylamide: Lacks the nitrothiophene moiety.

    (E)-N-(2-hydroxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide: Has a hydroxy group instead of a methoxy group.

Uniqueness

(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is unique due to the presence of both nitro and methoxy groups, which can significantly influence its chemical properties and reactivity. The combination of these functional groups with the acrylamide backbone and the nitrothiophene moiety makes it a versatile compound for various applications.

Biological Activity

(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes methoxy and nitro substituents on aromatic systems along with an acrylamide linkage. This unique arrangement suggests potential biological activities, particularly in the fields of pharmaceuticals and materials science. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Methoxy Group : Enhances solubility and potential reactivity.
  • Nitro Groups : Often correlate with increased biological activity due to their ability to participate in redox reactions.
  • Acrylamide Moiety : Known for its versatility in biological applications.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes the biological activities associated with related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-nitrophenyl)acrylamideNitro group on phenyl ringAnticancer properties
5-NitrothiopheneNitro group on thiopheneAntimicrobial activity
2-MethoxyphenolMethoxy group on phenolAntioxidant properties

The presence of nitro groups in this compound suggests that it may also possess significant antimicrobial and anticancer properties, similar to other compounds in its class.

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of this compound. The compound has shown effectiveness against various bacterial strains. For example:

  • Minimum Inhibitory Concentrations (MIC) were assessed against Gram-positive and Gram-negative bacteria.
  • Compounds with structural similarities demonstrated MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating moderate to good antimicrobial activity .

Anticancer Properties

The compound’s structural components are also associated with anticancer activity. Similar compounds have been documented to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in cancer progression.

Research into related acrylamide derivatives has shown promising results, suggesting that this compound could exhibit comparable or enhanced anticancer effects .

Anti-inflammatory Effects

The presence of nitro groups is often linked to anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially making this compound a candidate for further research in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of acrylamide derivatives. For instance:

  • Synthesis Methodology : The compound is typically synthesized via multi-step reactions involving key intermediates that ensure high yields and purity.
  • Biological Testing : In vitro models have been employed to assess the compound's efficacy against specific cell lines, revealing promising results in terms of cell viability and proliferation inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step pathway involving:

  • Step 1 : Preparation of intermediates like (5-nitrothiophen-2-yl)methanol (S5) via NaBH₄ reduction of nitro-substituted precursors in methanol .
  • Step 2 : Bromination of S5 using PBr₃ in dichloromethane to yield (5-nitrothiophen-2-yl)methyl bromide (7), followed by coupling with acrylamide derivatives via nucleophilic substitution .
  • Step 3 : Condensation of nitro-substituted benzaldehyde derivatives with acrylamide intermediates in solvents like ethyl acetate or acetonitrile, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields .
    • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of PBr₃ for complete bromination) and temperature (0–25°C) to minimize side products .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR : Use 1H^1H and 13C^{13}C NMR to verify substitution patterns (e.g., nitro group deshielding effects at δ 8.1–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 404.2 for C₁₅H₁₂N₃O₆S) and fragmentation patterns .
  • X-ray Crystallography : Resolve E/Z isomerism (if present) and confirm stereochemistry using SHELX-97 or OLEX2 for refinement .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity or binding interactions of this acrylamide derivative?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or kinases). Optimize ligand conformations by adjusting torsion angles for the acrylamide backbone and nitro groups .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between nitro groups and active-site residues .
    • Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values from WST-8 cytotoxicity tests) to validate predictive accuracy .

Q. What strategies are effective in resolving E/Z isomerism during synthesis, and how do isomers impact biological activity?

  • Isomer Separation :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers. Retention times differ by 1–2 minutes due to polarity variations .
  • Crystallization : Slow evaporation from ethanol/water mixtures favors selective crystallization of the E-isomer .
    • Activity Implications : E-isomers typically exhibit higher binding affinity due to optimal spatial alignment of nitro and methoxy groups. For example, E-configurations show 10-fold lower IC₅₀ values in kinase inhibition assays compared to Z-forms .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times (24h vs. 48h) can alter IC₅₀ values .
  • Purity Issues : Residual solvents (e.g., DMF) or unreacted intermediates may suppress activity. Validate purity via elemental analysis (C, H, N ± 0.3%) .
    • Resolution : Standardize protocols (e.g., MTT vs. WST-8 assays) and use orthogonal characterization (e.g., HRMS, DSC) to confirm compound integrity .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

  • Assay Selection :

  • Cytotoxicity : WST-8 or MTT assays in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
  • Apoptosis : Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
  • Target Engagement : Western blotting for phosphorylation status of kinases (e.g., ERK, AKT) after 24h treatment .
    • Data Interpretation : Normalize results to vehicle controls and perform ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Workflow :

  • Data Collection : Use a CAD-4 diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data.
  • Refinement : SHELXL-2018 for full-matrix least-squares refinement. Monitor R-factors (R₁ < 5% for high-resolution data) .
  • Validation : Check for geometric outliers (e.g., bond angles ± 2σ) using PLATON .
    • Case Study : For a related acrylamide, monoclinic P2₁/c space group (a = 11.546 Å, β = 113.74°) confirmed the E-configuration via torsion angle analysis (C=C-N-C = 175.2°) .

Methodological Challenges

Q. What precautions are necessary when handling nitro-substituted acrylamides due to their reactivity?

  • Safety Measures :

  • Light Sensitivity : Store compounds in amber vials at –20°C to prevent nitro group degradation .
  • Explosivity Risk : Avoid grinding dry powders; use wet methanol for recrystallization .
    • Synthetic Adjustments : Substitute explosive intermediates (e.g., nitrobenzaldehydes) with safer alternatives (e.g., methyl-protected precursors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.